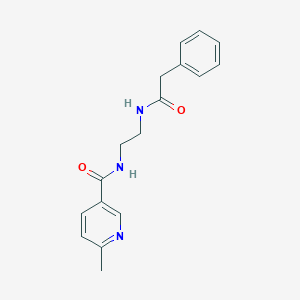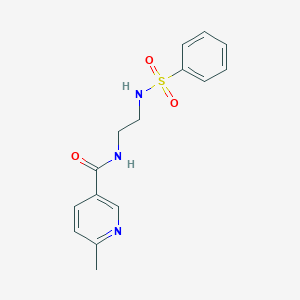
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide (MPAEN) is a synthetic compound that has been widely studied for its potential applications in scientific research. MPAEN is a nicotinamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide is not fully understood, but it is thought to involve the modulation of NAD+ levels in cells. 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has been shown to increase NAD+ levels in cells, which may lead to a variety of downstream effects.
Biochemical and Physiological Effects:
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has been shown to have a variety of biochemical and physiological effects, including the modulation of cellular metabolism, the regulation of gene expression, and the activation of various signaling pathways. 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and stored. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide. One area of interest is the development of new synthetic methods for producing 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide and related compounds. Another area of interest is the further elucidation of the mechanism of action of 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide and its downstream effects on cellular metabolism and signaling pathways. Additionally, researchers may explore the potential therapeutic applications of 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide in the treatment of neurodegenerative diseases and other conditions.
Méthodes De Synthèse
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide can be synthesized through a multi-step process involving the reaction of nicotinamide with various reagents. One commonly used method involves the reaction of nicotinamide with 2-phenylacetyl chloride in the presence of a base such as triethylamine, followed by the addition of methylamine to the resulting product.
Applications De Recherche Scientifique
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has been used in a variety of scientific research applications, including as a tool for studying the role of nicotinamide in cellular metabolism. Nicotinamide is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in a wide range of cellular processes.
Propriétés
Formule moléculaire |
C17H19N3O2 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
6-methyl-N-[2-[(2-phenylacetyl)amino]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-13-7-8-15(12-20-13)17(22)19-10-9-18-16(21)11-14-5-3-2-4-6-14/h2-8,12H,9-11H2,1H3,(H,18,21)(H,19,22) |
Clé InChI |
YRZWWTMTYHRUHD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CC=C2 |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CC=C2 |
Solubilité |
44.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B252241.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B252248.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252253.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B252254.png)
![N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252255.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252256.png)
![N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252257.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252258.png)

![N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252262.png)
![N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide](/img/structure/B252264.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252266.png)
![N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252268.png)
![N-[2-(4-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252269.png)